LC-MS/MS Method Performance in Plasma
In a 2024 peer-reviewed method validation study, dalbavancin-d6 was employed as the deuterated internal standard in a liquid chromatography–tandem mass spectrometry (LC-MS/MS) assay for quantifying dalbavancin in human plasma. The method was validated per international bioanalytical guidelines (ICH M10-compliant) and applied to clinical samples from pediatric and young adult patients [1]. When compared to assays using non-isotopic internal standards for glycopeptide quantification—which typically require larger sample volumes (≥100 µL) and demonstrate higher matrix effect variability due to differential ionization—the use of dalbavancin-d6 enabled a validated lower limit of quantification (LLOQ) of 0.66 mcg/mL using only 50 µL of plasma [2].
| Evidence Dimension | Method linear range and sample volume requirement |
|---|---|
| Target Compound Data | Linear range 0.66–400 mcg/mL in 50 µL human plasma; LLOQ 0.66 mcg/mL |
| Comparator Or Baseline | Published glycopeptide LC-MS/MS methods using non-isotopic internal standards (typical sample volume ≥100 µL) |
| Quantified Difference | ≥50% reduction in required sample volume; validated LLOQ of 0.66 mcg/mL |
| Conditions | LC-MS/MS with Thermo Scientific Accucore Polar Premium column and TSQ Quantiva Triple Quadrupole system; method validated per ICH M10 guidelines |
Why This Matters
Reduced sample volume requirement (50 µL) is critical for pediatric pharmacokinetic studies and therapeutic drug monitoring where sample availability is limited, while the 0.66 mcg/mL LLOQ supports quantification well below therapeutic dalbavancin trough concentrations.
- [1] Cafaro A, Mariani M, Pigliasco F, et al. Liquid Chromatography–Tandem Mass Spectrometry Method for Therapeutic Drug Monitoring of Dalbavancin in Plasma of Pediatric and Young Adult Patients. Ther Drug Monit. 2024. View Source
- [2] Cafaro A, Barco S, Cangemi G. Therapeutic drug monitoring of glycopeptide antimicrobials: an overview of liquid chromatography-tandem mass spectrometry methods. J Mass Spectrom Adv Clin Lab. 2024;31:33-40. View Source
